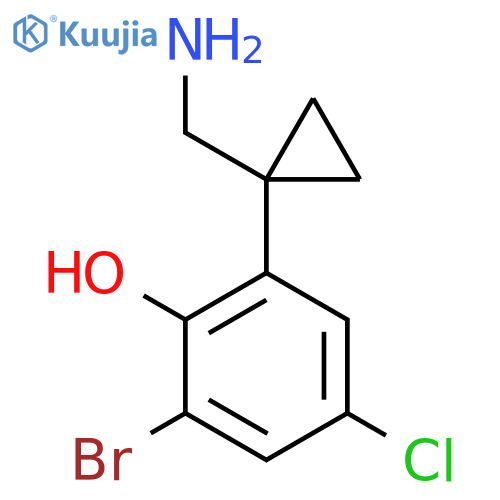

Cas no 2229167-03-5 (2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol)

2229167-03-5 structure

商品名:2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol

2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol 化学的及び物理的性質

名前と識別子

-

- 2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol

- 2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol

- EN300-1922524

- 2229167-03-5

-

- インチ: 1S/C10H11BrClNO/c11-8-4-6(12)3-7(9(8)14)10(5-13)1-2-10/h3-4,14H,1-2,5,13H2

- InChIKey: RGFDMOAEBWZUOC-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC(=C1O)C1(CN)CC1)Cl

計算された属性

- せいみつぶんしりょう: 274.97125g/mol

- どういたいしつりょう: 274.97125g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 222

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 46.2Ų

2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1922524-0.25g |

2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |

2229167-03-5 | 0.25g |

$999.0 | 2023-09-17 | ||

| Enamine | EN300-1922524-2.5g |

2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |

2229167-03-5 | 2.5g |

$2127.0 | 2023-09-17 | ||

| Enamine | EN300-1922524-0.05g |

2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |

2229167-03-5 | 0.05g |

$912.0 | 2023-09-17 | ||

| Enamine | EN300-1922524-10.0g |

2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |

2229167-03-5 | 10g |

$4667.0 | 2023-06-01 | ||

| Enamine | EN300-1922524-5.0g |

2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |

2229167-03-5 | 5g |

$3147.0 | 2023-06-01 | ||

| Enamine | EN300-1922524-5g |

2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |

2229167-03-5 | 5g |

$3147.0 | 2023-09-17 | ||

| Enamine | EN300-1922524-0.5g |

2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |

2229167-03-5 | 0.5g |

$1043.0 | 2023-09-17 | ||

| Enamine | EN300-1922524-1g |

2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |

2229167-03-5 | 1g |

$1086.0 | 2023-09-17 | ||

| Enamine | EN300-1922524-0.1g |

2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |

2229167-03-5 | 0.1g |

$956.0 | 2023-09-17 | ||

| Enamine | EN300-1922524-1.0g |

2-[1-(aminomethyl)cyclopropyl]-6-bromo-4-chlorophenol |

2229167-03-5 | 1g |

$1086.0 | 2023-06-01 |

2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

2229167-03-5 (2-1-(aminomethyl)cyclopropyl-6-bromo-4-chlorophenol) 関連製品

- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)

- 2680735-87-7(tert-butyl N-(5-nitro-1,3-benzoxazol-2-yl)carbamate)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 1273610-58-4(3-Benzofuranamine, 5-chloro-7-fluoro-2,3-dihydro-)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量